1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride
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Overview
Description
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride, also known as chelerythrine chloride, is a benzophenanthridine alkaloid. This compound is derived from the plant Chelidonium majus and other members of the Papaveraceae family. It is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride typically involves the oxidation of protopine. The process includes the following steps:
Oxidation: Protopine is oxidized using hydrogen peroxide or chloramine to form a quinone intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzophenanthridine structure.
Methylation: The final step involves methylation to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chloramine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydrochelerythrine, and substituted benzophenanthridines .
Scientific Research Applications
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell signaling pathways, particularly in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting protein kinase C.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase C (PKC). It binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar biological activities.
Berberine: An isoquinoline alkaloid with antimicrobial and anticancer properties.
Palmatine: An alkaloid with anti-inflammatory and antimicrobial activities.
Uniqueness
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride is unique due to its potent inhibition of protein kinase C, making it a valuable tool in studying cell signaling pathways and a potential therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C21H19ClNO4+ |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1; |
InChI Key |
WEEFNMFMNMASJY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.Cl |
Origin of Product |
United States |
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